2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid
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Overview
Description
2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid is an organic compound with the molecular formula C8H6N2O3 This compound is known for its unique structure, which includes a cyano group, an oxazole ring, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid typically involves the reaction of cyanoacetic acid with 4-methyloxazole under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and oxazole groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The oxazole ring can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to various targets. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- 2-Cyano-3-(4-methoxyphenyl)acrylic acid
- 2-Cyano-3-(2,4-dimethoxyphenyl)acrylic acid
Uniqueness
2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of novel materials and pharmaceuticals.
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6N2O3/c1-5-4-13-7(10-5)2-6(3-9)8(11)12/h2,4H,1H3,(H,11,12)/b6-2+ |
InChI Key |
ZHJVSPBRLPTISV-QHHAFSJGSA-N |
Isomeric SMILES |
CC1=COC(=N1)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
CC1=COC(=N1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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